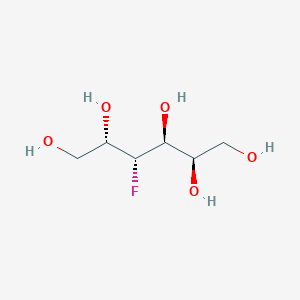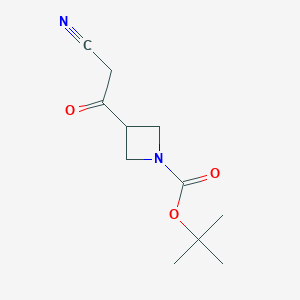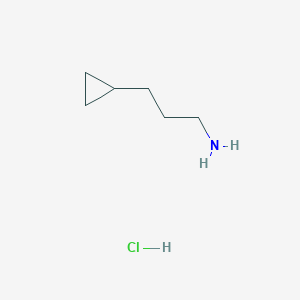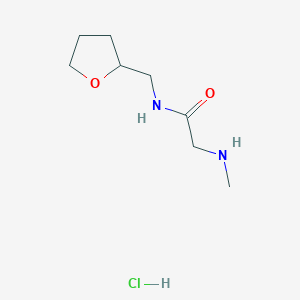
(2R,3S,4R,5S)-4-Fluorohexane-1,2,3,5,6-pentaol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4R,5S)-4-Fluorohexane-1,2,3,5,6-pentaol, also known as 4-fluoro-1,2,3,5,6-pentaoxane, is an important fluorinated compound that is widely used in a variety of scientific research applications. It is a cyclic ether with a molecular formula of C6H8F2O6 and a molecular weight of 216.12 g/mol. It is a colorless, odorless, and non-toxic crystalline solid that is soluble in water, methanol, and ethanol.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for (2R,3S,4R,5S)-4-Fluorohexane-1,2,3,5,6-pentaol involves the conversion of a commercially available starting material to the desired product through a series of chemical reactions.
Starting Materials
2,3,4,5-tetra-O-acetyl-D-arabinose, 4-fluorohexan-1-ol, Sodium borohydride, Acetic acid, Hydrochloric acid, Sodium hydroxide, Methanol, Wate
Reaction
Step 1: Deprotection of 2,3,4,5-tetra-O-acetyl-D-arabinose using sodium methoxide in methanol to obtain D-arabinose, Step 2: Conversion of D-arabinose to D-arabinose-1-phosphate using phosphoric acid and acetic anhydride, Step 3: Reduction of D-arabinose-1-phosphate using sodium borohydride to obtain (2R,3S,4R,5S)-1,2,3,5,6-pentahydroxyhexane, Step 4: Protection of (2R,3S,4R,5S)-1,2,3,5,6-pentahydroxyhexane using acetic anhydride to obtain (2R,3S,4R,5S)-1,2,3,5,6-penta-O-acetyl-pentahydroxyhexane, Step 5: Conversion of (2R,3S,4R,5S)-1,2,3,5,6-penta-O-acetyl-pentahydroxyhexane to (2R,3S,4R,5S)-4-Fluorohexane-1,2,3,5,6-pentaol using hydrochloric acid and sodium hydroxide in methanol
Wissenschaftliche Forschungsanwendungen
4-Fluorohexane-1,2,3,5,6-pentaol is used in a variety of scientific research applications. It is used as a model compound for studying the effects of fluorination on the properties of cyclic ethers. It has also been used as a precursor in the synthesis of other fluorinated compounds such as (2R,3S,4R,5S)-4-Fluorohexane-1,2,3,5,6-pentaol,3-triol and (2R,3S,4R,5S)-4-Fluorohexane-1,2,3,5,6-pentaol,3-pentaol. Additionally, it has been used in the synthesis of fluorinated polymers and as a solvent in organic synthesis.
Wirkmechanismus
The mechanism of action of 4-fluorohexane-1,2,3,5,6-pentaol is not fully understood. However, it is believed that the fluorination of the cyclic ethers affects the properties of the molecule and its reactivity. The fluorination of the cyclic ethers increases the reactivity of the molecule, allowing for the formation of more complex products. Additionally, the fluorination of the cyclic ethers increases the stability of the molecule, making it more resistant to degradation.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-fluorohexane-1,2,3,5,6-pentaol are not well understood. However, it is believed that the fluorination of the cyclic ethers affects the properties of the molecule and its reactivity. Additionally, the fluorination of the cyclic ethers increases the stability of the molecule, making it more resistant to degradation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-fluorohexane-1,2,3,5,6-pentaol in laboratory experiments include its low toxicity, low cost, and high reactivity. Additionally, the fluorination of the cyclic ethers increases the stability of the molecule, making it more resistant to degradation. However, there are some limitations to using 4-fluorohexane-1,2,3,5,6-pentaol in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it is a colorless, odorless, and non-toxic compound, which can make it difficult to detect in laboratory experiments.
Zukünftige Richtungen
For research on 4-fluorohexane-1,2,3,5,6-pentaol include exploring its potential applications in the synthesis of fluorinated polymers, investigating its mechanism of action, and studying its biochemical and physiological effects. Additionally, further research could be conducted on the synthesis of other fluorinated compounds from 4-fluorohexane-1,2,3,5,6-pentaol, as well as its potential use as a solvent in organic synthesis. Finally, further research could be conducted on the safety and toxicity of 4-fluorohexane-1,2,3,5,6-pentaol, as well as its potential environmental impacts.
Eigenschaften
IUPAC Name |
(2R,3S,4R,5S)-4-fluorohexane-1,2,3,5,6-pentol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h3-6,8-12H,1-2H2/t3-,4+,5+,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGLBRXQLUKRML-KCDKBNATSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)F)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](CO)O)F)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13FO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,4R,5S)-4-Fluorohexane-1,2,3,5,6-pentaol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-Allyl-N-[2-(2-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride](/img/structure/B1452390.png)



![2-{[3-(Dimethylamino)propyl]amino}-isonicotinic acid hydrochloride](/img/structure/B1452397.png)
![3-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1452398.png)

![3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1452401.png)